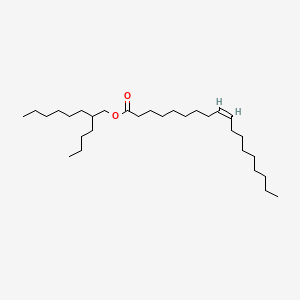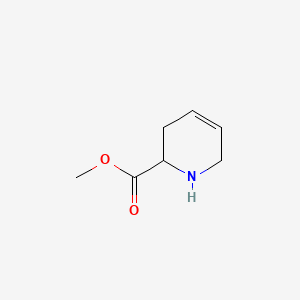
Barbituric Acid-13C,15N2
Übersicht
Beschreibung
Barbituric Acid-13C,15N2 is a stable isotope-labeled compound of barbituric acid, where the carbon and nitrogen atoms are isotopically enriched with carbon-13 and nitrogen-15, respectivelyIt was first synthesized by Adolf von Baeyer in 1864 through the combination of urea and malonic acid . Barbituric acid is the parent compound of barbiturate drugs, which have various pharmacological applications, although barbituric acid itself is not pharmacologically active .
Vorbereitungsmethoden
The synthesis of Barbituric Acid-13C,15N2 involves the reaction of isotopically labeled urea and malonic acid. The general synthetic route is as follows:
Starting Materials: Isotopically labeled urea (13C,15N2) and malonic acid.
Reaction Conditions: The reaction is typically carried out in an aqueous medium under reflux conditions.
Procedure: The isotopically labeled urea and malonic acid are dissolved in water and heated under reflux.
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of isotopically labeled starting materials ensures the incorporation of carbon-13 and nitrogen-15 into the final product .
Analyse Chemischer Reaktionen
Barbituric Acid-13C,15N2 undergoes various chemical reactions, including:
- **Condensation
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Barbituric Acid-13C,15N2 can be achieved by introducing 13C and 15N isotopes during the synthesis of the Barbituric Acid molecule. This can be achieved by using starting materials that contain the desired isotopes and then conducting a series of reactions to form Barbituric Acid-13C,15N2.", "Starting Materials": [ "Urea-13C,15N2", "Diethyl Malonate", "Concentrated Sulfuric Acid", "Sodium Hydroxide", "Ethanol", "Acetone", "Hydrochloric Acid" ], "Reactions": [ "Step 1: Urea-13C,15N2 is reacted with diethyl malonate in the presence of concentrated sulfuric acid to form 5-(diethylamino)-5-oxopentanoic acid-13C,15N2.", "Step 2: The resulting product from step 1 is then treated with sodium hydroxide and ethanol to form the sodium salt of 5-(diethylamino)-5-oxopentanoic acid-13C,15N2.", "Step 3: The sodium salt of 5-(diethylamino)-5-oxopentanoic acid-13C,15N2 is then reacted with acetone and hydrochloric acid to form Barbituric Acid-13C,15N2." ] } | |
CAS-Nummer |
1329809-18-8 |
Molekularformel |
C4H4N2O3 |
Molekulargewicht |
131.066 |
IUPAC-Name |
1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C4H4N2O3/c7-2-1-3(8)6-4(9)5-2/h1H2,(H2,5,6,7,8,9)/i4+1,5+1,6+1 |
InChI-Schlüssel |
HNYOPLTXPVRDBG-VMGGCIAMSA-N |
SMILES |
C1C(=O)NC(=O)NC1=O |
Synonyme |
2,4,6(1H,3H,5H)-Pyrimidinetrione-13C,15N2; 1,2,3,4,5,6-Hexahydro-2,4,6-pyrimidinetrione-13C,15N2; 2,4,6-Pyrimidinetriol-13C,15N2; 2,4,6-Pyrimidinetrione-13C,15N2; 2,4,6-Trihydroxypyrimidine-13C,15N2; 2,4,6-Trioxohexahydropyrimidine-13C,15N2; 6-Hydrox |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Imidazo[1,5,4-DE][1,4]benzoxazine](/img/structure/B588781.png)



